Cas no 2228688-58-0 (1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one)

1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
- EN300-1978253
- 2228688-58-0
-
- インチ: 1S/C8H9ClN2O/c1-4-6(12)7-5(2)10-11(3)8(7)9/h4H,1H2,2-3H3
- InChIKey: MWPNWTQGMSUFOB-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(C=C)=O)C(C)=NN1C
計算された属性
- せいみつぶんしりょう: 184.0403406g/mol
- どういたいしつりょう: 184.0403406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 34.9Ų
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1978253-1g |
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |
2228688-58-0 | 1g |
$1057.0 | 2023-09-16 | ||
Enamine | EN300-1978253-5g |
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |
2228688-58-0 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-1978253-0.25g |
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |
2228688-58-0 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1978253-0.1g |
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |
2228688-58-0 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-1978253-1.0g |
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |
2228688-58-0 | 1g |
$1414.0 | 2023-06-02 | ||
Enamine | EN300-1978253-10g |
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |
2228688-58-0 | 10g |
$4545.0 | 2023-09-16 | ||
Enamine | EN300-1978253-0.5g |
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |
2228688-58-0 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1978253-2.5g |
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |
2228688-58-0 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1978253-5.0g |
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |
2228688-58-0 | 5g |
$4102.0 | 2023-06-02 | ||
Enamine | EN300-1978253-10.0g |
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one |
2228688-58-0 | 10g |
$6082.0 | 2023-06-02 |
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-oneに関する追加情報
Introduction to 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (CAS No. 2228688-58-0)
1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, identified by the CAS number 2228688-58-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic ketone derivative has garnered attention due to its structural complexity and potential biological activities. The presence of a chloro-substituted pyrazole moiety combined with an α,β-unsaturated carbonyl group makes it a versatile scaffold for further chemical modifications and functionalization, which are critical for drug discovery and development.
The pyrazole core is a well-known pharmacophore in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to engage in hydrogen bonding and metal coordination. In particular, the 5-chloro substitution on the pyrazole ring enhances its reactivity, enabling nucleophilic aromatic substitution reactions and facilitating further derivatization. This feature is particularly valuable in designing molecules that interact with biological targets such as enzymes and receptors.
The prop-2-en-1-one (α,β-unsaturated ketone) moiety in the compound's structure introduces additional reactivity, making it a potential precursor for Michael addition reactions, aldol condensations, and other carbon-carbon bond-forming processes. Such transformations are pivotal in constructing more complex molecular architectures, which can lead to novel pharmacological entities with improved efficacy and selectivity.
Recent advancements in synthetic methodologies have highlighted the utility of this compound in constructing complex scaffolds. For instance, transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, can be employed to introduce aryl or heteroaryl groups at the pyrazole ring, expanding the compound's chemical space. Additionally, palladium-catalyzed C-H activation strategies have enabled direct functionalization of the pyrazole core without pre-functionalization steps, streamlining synthetic routes.
In the realm of drug discovery, 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one has been explored as a precursor for kinase inhibitors. Pyrazole derivatives are known to exhibit inhibitory activity against various kinases involved in cancer signaling pathways. The α,β-unsaturated ketone group can be further modified to introduce pharmacophoric elements that enhance binding affinity to target proteins. For example, incorporation of amine or amide functionalities can improve solubility and metabolic stability while maintaining or enhancing binding interactions.
Another area of interest is the potential application of this compound in antimicrobial research. The chloro-substituted pyrazole scaffold has shown promise in combating resistant bacterial strains by interfering with essential metabolic pathways. The unsaturated ketone moiety can be further functionalized to mimic natural product scaffolds known for their antimicrobial properties. Such derivatives could serve as leads for developing novel antibiotics or antifungal agents.
The synthesis of 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one typically involves multi-step organic transformations starting from commercially available precursors such as 5-chloropyrazole and acrylic acid derivatives. Recent studies have demonstrated efficient synthetic routes employing catalytic methods that minimize waste and improve yields. For instance, one such approach involves a one-pot condensation reaction between 5-chloropyrazole and acrylic acid under acidic conditions, followed by dehydration to yield the desired α,β unsaturated ketone.
The compound's stability under various storage conditions has been thoroughly investigated. Studies indicate that 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one maintains its integrity when stored at room temperature in an inert atmosphere. However, exposure to light and moisture should be avoided to prevent degradation. These stability considerations are crucial for ensuring consistent quality during storage and transportation.
In conclusion, 1-(5-chloro - 1 , 3 - dimethyl - 1 H - pyrazol - 4 - yl ) prop - 2 - en - 1 - one ( CAS No . 2228688 - 58 - 0 ) represents a valuable building block in pharmaceutical research. Its unique structural features offer opportunities for designing molecules with diverse biological activities. Continued exploration of its synthetic applications and biological potential will likely yield novel therapeutic agents with significant clinical impact.
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